3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
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Overview
Description
3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a methyl group attached to the imidazolidine ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-bromobenzaldehyde and phenylacetic acid.
Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the condensation of 4-bromobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group at the 2-position of the imidazolidine ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group at the 2-position, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
- 3-[2-(4-Fluorophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
- 3-[2-(4-Methylphenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
Uniqueness
Compared to its analogs, 3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-18(13-5-3-2-4-6-13)16(23)21(17(24)20-18)11-15(22)12-7-9-14(19)10-8-12/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFUIKJGLARKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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